2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol
Brand Name: Vulcanchem
CAS No.: 85018-69-5
VCID: VC17016660
InChI: InChI=1S/C20H42O2/c1-5-13-19(3,17-21)15-11-9-7-8-10-12-16-20(4,18-22)14-6-2/h21-22H,5-18H2,1-4H3
SMILES:
Molecular Formula: C20H42O2
Molecular Weight: 314.5 g/mol

2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol

CAS No.: 85018-69-5

Cat. No.: VC17016660

Molecular Formula: C20H42O2

Molecular Weight: 314.5 g/mol

* For research use only. Not for human or veterinary use.

2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol - 85018-69-5

Specification

CAS No. 85018-69-5
Molecular Formula C20H42O2
Molecular Weight 314.5 g/mol
IUPAC Name 2,11-dimethyl-2,11-dipropyldodecane-1,12-diol
Standard InChI InChI=1S/C20H42O2/c1-5-13-19(3,17-21)15-11-9-7-8-10-12-16-20(4,18-22)14-6-2/h21-22H,5-18H2,1-4H3
Standard InChI Key MIBLVGMHYUMPOE-UHFFFAOYSA-N
Canonical SMILES CCCC(C)(CCCCCCCCC(C)(CCC)CO)CO

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2,11-dimethyl-2,11-dipropyldodecane-1,12-diol, reflecting its 12-carbon backbone with methyl and propyl substituents at positions 2 and 11 . The molecular formula C20H42O2\text{C}_{20}\text{H}_{42}\text{O}_{2} indicates a high carbon-to-oxygen ratio, typical of hydrophobic diols.

Structural Features and Stereochemistry

The compound’s structure is defined by its branched alkyl chain, which includes:

  • Two hydroxyl (-OH) groups at the terminal carbons (C1 and C12).

  • Two methyl (-CH3_3) and two propyl (-CH2_2CH2_2CH3_3) groups at C2 and C11, creating a symmetrical substitution pattern .
    The SMILES notation CCCC(C)(CCCCCCCCC(C)(CCC)CO)CO and InChIKey MIBLVGMHYUMPOE-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemical configuration .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC20H42O2\text{C}_{20}\text{H}_{42}\text{O}_{2}
Molecular Weight314.5 g/mol
Boiling PointNot reported
Density0.893 g/cm³ (analogous compound)
Flash Point151.8°C (analogous compound)

Synthesis and Production

Synthetic Routes

The synthesis of 2,11-dimethyl-2,11-dipropyl-1,12-dodecanediol likely involves multi-step alkylation and oxidation processes. A plausible pathway includes:

Industrial Scalability

Challenges in scaling production include:

  • Steric hindrance from bulky substituents, complicating reaction kinetics.

  • Purification requirements due to the compound’s high molecular weight and hydrophobicity .

Physicochemical Properties and Reactivity

Solubility and Phase Behavior

The compound is expected to exhibit:

  • Low water solubility due to its hydrophobic backbone (predicted logP = 7) .

  • High solubility in organic solvents such as dichloromethane and toluene.

Thermal Stability

Analogous diols with branched chains, such as 2,2,11,11-tetramethyl-1,12-dodecanediol (CAS 5658-47-9), demonstrate thermal decomposition temperatures above 300°C, suggesting similar stability for this compound .

Applications in Materials Science

Polymer Chemistry

Branched diols serve as monomers for polyurethanes and polyesters, enhancing mechanical properties through crosslinking. The propyl and methyl groups may reduce crystallinity, yielding flexible polymers .

Surfactants and Emulsifiers

The amphiphilic nature of this diol (hydrophobic backbone + hydrophilic hydroxyl groups) makes it a candidate for non-ionic surfactants, particularly in high-temperature applications .

Recent Research and Future Directions

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